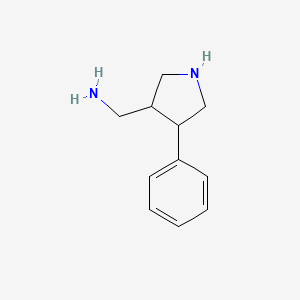
N-(3-phenylpropyl)formamide
描述
N-(3-phenylpropyl)formamide is an organic compound with the molecular formula C10H13NO It consists of a phenyl group attached to a propyl chain, which is further connected to a formamide group
准备方法
Synthetic Routes and Reaction Conditions: N-(3-phenylpropyl)formamide can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropylamine with formic acid or formic acid derivatives. The reaction typically occurs under mild conditions, often requiring a catalyst to facilitate the process.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions: N-(3-phenylpropyl)formamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formamide group into a carboxylic acid group.
Reduction: The formamide group can be reduced to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of halogens or nitrating agents under acidic conditions.
Major Products Formed:
科学研究应用
N-(3-phenylpropyl)formamide has several applications in scientific research:
作用机制
The mechanism of action of N-(3-phenylpropyl)formamide involves its interaction with specific molecular targets. It can act as a ligand for certain enzymes, influencing their activity and thereby affecting various biochemical pathways. The formamide group can participate in hydrogen bonding, which plays a crucial role in its binding affinity and specificity .
相似化合物的比较
3-Phenylpropylamine: Similar structure but lacks the formamide group.
3-Phenylpropanoic acid: Contains a carboxylic acid group instead of a formamide group.
N-Phenylformamide: Contains a phenyl group directly attached to the formamide group.
Uniqueness: N-(3-phenylpropyl)formamide is unique due to the presence of both a phenyl group and a formamide group connected via a propyl chain. This structure allows it to participate in a diverse range of chemical reactions and interactions, making it a versatile compound in various applications .
属性
CAS 编号 |
89332-53-6 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC 名称 |
N-(3-phenylpropyl)formamide |
InChI |
InChI=1S/C10H13NO/c12-9-11-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,11,12) |
InChI 键 |
DTMJCJINCCWTTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCCNC=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-Aminospiro[4.5]dec-8-EN-7-one](/img/structure/B8790981.png)
![2-Chloro-4-iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8790987.png)
![1-(Thieno[3,2-c]pyridin-2-yl)ethan-1-ol](/img/structure/B8790995.png)





![tert-butyl 3-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8791040.png)

![N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B8791066.png)
